Armepavine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Armepavine can be synthesized through several chemical pathways. One common method involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-hydroxybenzaldehyde under acidic conditions, followed by reduction and methylation steps to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Nelumbo nucifera using organic solvents. The crude extract is then purified through chromatographic techniques to isolate this compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex alkaloids and bioactive molecules.
Biology:
- Investigated for its role in modulating immune responses and its effects on cellular signaling pathways .
Medicine:
- Demonstrated potential in treating autoimmune diseases such as lupus nephritis and rheumatoid arthritis by inhibiting pro-inflammatory cytokines and modulating immune cell activity .
- Exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs .
Industry:
Mechanism of Action
Armepavine exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Tetrahydropalmatine: Another alkaloid with sedative and analgesic properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Magnoflorine: Exhibits similar anti-inflammatory and immunomodulatory properties.
Comparison:
Properties
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955773 | |
Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-67-3, 524-20-9, 3423-14-1 | |
Record name | Armepavine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Armepavine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARMEPAVINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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